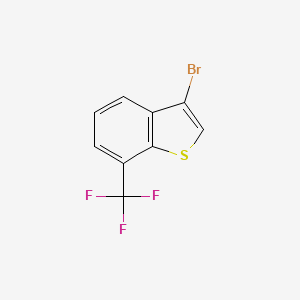

3-Bromo-7-(trifluoromethyl)-1-benzothiophene

Description

Properties

Molecular Formula |

C9H4BrF3S |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

3-bromo-7-(trifluoromethyl)-1-benzothiophene |

InChI |

InChI=1S/C9H4BrF3S/c10-7-4-14-8-5(7)2-1-3-6(8)9(11,12)13/h1-4H |

InChI Key |

COUTVSQDZWZUQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC=C2Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization Approach

- Synthesize 7-(trifluoromethyl)-1-benzothiophene via cross-coupling or direct trifluoromethylation.

- Brominate at the 3-position using NBS or diazotization followed by copper(II) bromide treatment.

Domino or One-Pot Protocols

- Domino reactions starting from appropriately substituted ortho-halobenzonitriles or amino-benzothiophenes can be adapted to incorporate both substituents through sequential or tandem reactions.

- Aryne chemistry using o-silylaryl triflates bearing trifluoromethyl substituents can be combined with alkynyl sulfides to form benzothiophenes with substitution patterns including bromine and trifluoromethyl groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Comments |

|---|---|---|---|---|---|

| Bromination (NBS method) | NBS, CHCl3/AcOH | 0–20 °C | 48–52 h | ~100 | Requires careful temperature control |

| Diazotization bromination | tert-BuONO, CuBr2, MeCN | 0 °C to RT | 2 h | High | Faster, suitable for functionalized substrates |

| Trifluoromethylation | Pd-catalyzed cross-coupling or direct trifluoromethylation reagents | 80–110 °C (cross-coupling) | 2–12 h | Moderate to high | Regioselectivity critical |

| Domino synthesis | Ortho-substituted benzonitriles, bases, sulfur sources | 60–130 °C (microwave-assisted possible) | 0.2–2 h | Moderate to high | Efficient for library synthesis |

Summary of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Benzothiophene core synthesis | Electrophilic cyclization, domino reactions, aryne chemistry | o-Alkynylaryl thioethers, o-silylaryl triflates | High regioselectivity, diverse substitution | Requires multi-step synthesis |

| 3-Bromo substitution | NBS bromination, diazotization + CuBr2 | NBS; tert-BuONO, CuBr2 | High yield, selective bromination | Long reaction time (NBS) or requires amino precursor |

| 7-(Trifluoromethyl) substitution | Pd-catalyzed cross-coupling, direct trifluoromethylation | Trifluoromethylated boronic acids, electrophilic CF3 reagents | Versatile, can be done late-stage | Regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine or trifluoromethyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and Grignard reagents. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an inert solvent.

Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are used along with bases like potassium phosphate or cesium carbonate. The reactions are usually carried out in solvents like toluene or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiophenes with functional groups such as amines, thiols, and alkyl groups.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dehalogenated benzothiophenes.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)-1-benzothiophene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds and potential drug candidates.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also participate in cross-coupling reactions to form new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with Benzothiophene Derivatives

3-(Bromomethyl)-7-chlorobenzothiophene

Molecular Formula : C₉H₆BrClS

Molecular Weight : 261.57 g/mol

Core Structure : Benzothiophene.

Substituents :

- Bromomethyl (CH₂Br) at position 3.

- Chlorine (Cl) at position 7.

Key Differences :

- Substituent Reactivity : Bromomethyl allows alkylation or nucleophilic substitution, whereas bromine in the target compound enables aryl cross-coupling.

- Molecular Weight : Lower due to lighter substituents (Cl vs. CF₃).

Comparison with Heterocyclic Analogs

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Molecular Formula : C₈H₄BrF₃N₃ (inferred)

Core Structure : Imidazo[1,2-a]pyrimidine (nitrogen-rich fused ring) .

Key Differences :

- Core Polarity : The imidazopyrimidine core introduces hydrogen-bonding capability via nitrogen atoms, improving aqueous solubility compared to benzothiophene.

- Applications : Likely prioritized in medicinal chemistry due to nitrogen’s role in target binding.

3-Bromo-7-(trifluoromethyl)-1H-indazole

Molecular Formula : C₈H₄BrF₃N₂

Molecular Weight : 265.03 g/mol .

Core Structure : Indazole (benzene fused with pyrazole).

Key Differences :

- Hydrogen Bonding : Indazole’s NH group enables stronger intermolecular interactions, enhancing solubility.

- Bioactivity : Indazole derivatives are common in kinase inhibitors, whereas benzothiophenes are prevalent in serotonin receptor modulators.

Data Table: Structural and Molecular Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)-1-benzothiophene | Benzothiophene | Br (C3), CF₃ (C7) | C₈H₄BrF₃S | 269.09 | Pharmaceuticals, Materials |

| 3-(Bromomethyl)-7-chlorobenzothiophene | Benzothiophene | CH₂Br (C3), Cl (C7) | C₉H₆BrClS | 261.57 | Synthetic intermediates |

| 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | Imidazopyrimidine | Br (C3), CF₃ (C7) | C₈H₄BrF₃N₃ | ~282.03 (calculated) | Medicinal chemistry |

| 3-Bromo-7-(trifluoromethyl)-1H-indazole | Indazole | Br (C3), CF₃ (C7) | C₈H₄BrF₃N₂ | 265.03 | Kinase inhibitors |

Research Findings and Implications

- Reactivity : The bromine in 3-Bromo-7-(trifluoromethyl)-1-benzothiophene is strategically positioned for regioselective cross-coupling, unlike bromomethyl or chlorine analogs .

- Electronic Properties : The CF₃ group significantly lowers electron density at the benzothiophene core, as evidenced by computational studies on similar trifluoromethylated aromatics .

- Biological Relevance : Indazole and imidazopyrimidine analogs exhibit higher binding affinity to biological targets due to nitrogen atoms, whereas benzothiophenes are favored in materials for their thermal stability .

Biological Activity

3-Bromo-7-(trifluoromethyl)-1-benzothiophene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group significantly influences the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological activities, particularly in cancer research and antimicrobial applications.

- CAS Number : 2624132-36-9

- Molecular Formula : C10H6BrF3S

- Molecular Weight : 303.12 g/mol

The biological activity of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to 3-Bromo-7-(trifluoromethyl)-1-benzothiophene exhibit a range of biological activities:

-

Anticancer Activity :

- Studies on trifluoromethylated compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of the trifluoromethyl group is believed to enhance cytotoxicity compared to non-substituted analogues .

- For instance, a related compound demonstrated an IC50 value of 3.09 µM against MCF-7 cells, highlighting the potential for similar derivatives .

-

Antimicrobial Properties :

- Compounds with benzothiophene structures have been evaluated for their antimicrobial effects. The unique electronic properties conferred by the bromine and trifluoromethyl groups may contribute to their effectiveness against various pathogens.

Study 1: Anticancer Activity Assessment

In a comparative study, several trifluoromethylated benzothiophenes were tested for their anticancer properties. The results indicated that:

- Compound A (similar structure) showed significant apoptosis induction in MCF-7 cells.

- Mechanism : Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest, indicating a potential mechanism for anticancer activity .

Study 2: Antimicrobial Efficacy

A series of benzothiophene derivatives, including 3-Bromo-7-(trifluoromethyl)-1-benzothiophene, were screened against common bacterial strains. Results showed:

- Effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting strong antimicrobial potential.

Data Table: Biological Activities Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-7-(trifluoromethyl)-1-benzothiophene, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with bromination and carbonylation of benzothiophene precursors. Key steps include halogenation at the 3-position and trifluoromethylation at the 7-position. Reaction parameters such as temperature (often maintained between 0°C–60°C), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling) are critical. For example, Suzuki–Miyaura cross-coupling reactions require precise stoichiometry of boronic acids and Pd catalysts . Optimization involves iterative adjustments to these parameters, monitored via TLC or HPLC.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 3-Bromo-7-(trifluoromethyl)-1-benzothiophene derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselective substitution and structural integrity. Mass spectrometry (MS) validates molecular weight and purity, while X-ray crystallography resolves ambiguous stereochemistry. For example, ¹⁹F NMR is critical for verifying the trifluoromethyl group's electronic environment . High-resolution MS (HRMS) distinguishes between isobaric impurities, and elemental analysis ensures stoichiometric accuracy.

Q. How does the bromine substituent influence the reactivity of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Reactivity is enhanced by electron-withdrawing effects from the trifluoromethyl group, which polarizes the C–Br bond. For instance, reactions with secondary amines in DMF at 80°C yield N-aryl derivatives. Kinetic studies using UV-Vis spectroscopy or GC-MS track reaction progress and identify byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact cross-coupling reactions (e.g., Suzuki–Miyaura) with 3-Bromo-7-(trifluoromethyl)-1-benzothiophene?

- Methodological Answer : The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, slowing oxidative addition of Pd catalysts to the C–Br bond. Computational studies (DFT calculations) reveal altered electron density at the reaction site, necessitating tailored ligands (e.g., SPhos or XPhos) to stabilize transition states. Experimental optimization includes screening Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to improve coupling efficiency .

Q. What computational strategies are used to predict the electronic properties and reaction pathways of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are modeled using continuum solvation models (e.g., PCM). For example, Fukui indices identify electrophilic regions, aiding in designing regioselective reactions. Molecular dynamics simulations assess conformational stability under varying thermal conditions .

Q. How can researchers resolve contradictions in reported biological activities of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Meta-analyses of published data, combined with standardized bioassays (e.g., enzyme inhibition IC₅₀ measurements), clarify structure-activity relationships (SAR). For instance, inconsistent cytotoxicity data may be reconciled by controlling for metabolic stability (e.g., microsomal incubation) or membrane permeability (logP measurements) .

Q. What methodologies assess the stability of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated stability studies use forced degradation (e.g., H₂O₂ for oxidation, HCl/NaOH for hydrolysis) monitored by LC-MS. Kinetic profiling identifies degradation pathways, while Arrhenius plots predict shelf-life. For example, hydrolytic stability in PBS buffer (pH 7.4) at 37°C is tracked over 72 hours to simulate physiological conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the catalytic efficiency of Pd-mediated reactions involving this compound?

- Methodological Answer : Divergent results may stem from ligand purity, solvent dryness, or Pd nanoparticle formation. Systematic reproducibility studies under inert atmospheres (glovebox) with rigorously purified reagents are recommended. X-ray Absorption Spectroscopy (XAS) can verify Pd oxidation states during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.